Glucosyloxyanthraquinone

Description

Structure

3D Structure

Properties

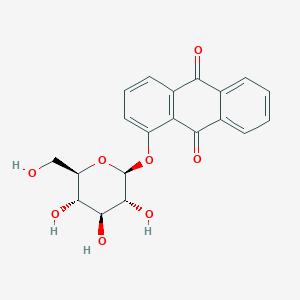

Molecular Formula |

C20H18O8 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H18O8/c21-8-13-17(24)18(25)19(26)20(28-13)27-12-7-3-6-11-14(12)16(23)10-5-2-1-4-9(10)15(11)22/h1-7,13,17-21,24-26H,8H2/t13-,17-,18+,19-,20-/m1/s1 |

InChI Key |

KIAQLDGFGYNFJU-DBTZYBQZSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution of Glucosyloxyanthraquinone

Phytochemical Sourcing: Plant Families and Genera

Glucosyloxyanthraquinones are predominantly found in dicotyledonous plants. Several plant families are particularly known for producing these compounds. These include:

Polygonaceae: This family, which includes the genus Rheum (rhubarbs), is a significant source of anthraquinone (B42736) glycosides.

Fabaceae (Leguminosae): The genus Cassia is well-known for its content of these compounds.

Rubiaceae: This family is another major source of anthraquinones.

Rhamnaceae: This family also contains species that produce anthraquinone glycosides.

Liliaceae: While less common, some members of this monocot family have been found to contain these glycosides. google.com

Euphorbiaceae

Ericaceae

Lythraceae

Verbenaceae google.com

These compounds are also found in some fungi and lichens. google.com The biosynthesis of the aglycone part of these glycosides is thought to occur through the head-to-tail condensation of acetate (B1210297) units. google.com

Specific Plant Species Exhibiting Glucosyloxyanthraquinone Accumulation

A number of specific plant species are recognized for their accumulation of glucosyloxyanthraquinones. These compounds are often key bioactive constituents in these plants.

| Plant Species | Family | Specific Glucosyloxyanthraquinones Identified |

| Rheum palmatum | Polygonaceae | Aloe-emodin-8-O-β-D-glucoside, Rhein-8-O-β-D-glucoside, Chrysophanol-8-O-β-D-glucoside, Emodin-8-O-β-D-glucoside, Physcion-8-O-β-D-glucoside isnff-jfb.com |

| Rheum officinale | Polygonaceae | Aloe-emodin-8-O-β-D-glucoside, Rhein-8-O-β-D-glucoside, Chrysophanol-8-O-β-D-glucoside, Emodin-8-O-β-D-glucoside, Physcion-8-O-β-D-glucoside isnff-jfb.com |

| Rheum tanguticum | Polygonaceae | Aloe-emodin-8-O-β-D-glucoside, Rhein-8-O-β-D-glucoside, Chrysophanol-8-O-β-D-glucoside, Emodin-8-O-β-D-glucoside, Physcion-8-O-β-D-glucoside isnff-jfb.com |

| Cassia angustifolia (Senna) | Fabaceae | Sennosides (bianthrone glucosides) and other anthraquinone glycosides nih.gov |

| Polygonum multiflorum | Polygonaceae | Emodin (B1671224) and Physcion (often present as glycosides) nih.gov |

| Rheum emodi | Polygonaceae | Various anthraquinone conjugates nih.gov |

| Rheum cordatum | Polygonaceae | Emodin and its analogues, often in glycosidic forms nih.gov |

| Cassia fistula | Fabaceae | Rhein (B1680588) and its glycosides nih.gov |

Intra-plant Distribution and Tissue-Specific Expression

The accumulation of glucosyloxyanthraquinones is not uniform throughout the plant. Different parts of the plant exhibit varying concentrations of these compounds, indicating a tissue-specific expression of the biosynthetic pathways.

In many species, the highest concentrations of anthraquinone glycosides are found in the underground organs. For instance, in Rheum species, the roots and rhizomes are the primary medicinal parts due to their high content of bioactive compounds, including anthraquinones. researchgate.net Similarly, the roots of Morinda citrifolia are a valuable source of anthraquinones. socg.in

Studies on Polygonum cuspidatum have revealed that the biosynthesis of anthraquinones through the methylerythritol 4-phosphate and isochorismate pathways is more dominant in the leaves. In contrast, most genes related to the phenylpropanoid pathway, which can also contribute to secondary metabolite production, are predominantly expressed in the roots and stems. This differential gene expression aligns with the observed metabolite profiles in the different tissues of the plant.

The following table summarizes the general distribution of anthraquinones in various plant tissues:

| Plant Part | General Anthraquinone Accumulation |

| Roots and Rhizomes | High |

| Bark | Moderate to High |

| Leaves | Variable, can be high in some species |

| Stems | Generally lower than roots and leaves |

| Flowers and Fruits | Variable |

Microbial and Fungal Production Pathways

Glucosyloxyanthraquinones are not exclusive to the plant kingdom. Various microorganisms, particularly fungi, are capable of synthesizing these compounds. Fungi are well-known producers of a wide array of secondary metabolite quinones. mdpi.com The biosynthesis of anthraquinones in fungi typically involves the polyketide synthase pathway. nih.gov

Several fungal genera are known to produce anthraquinones, including:

Aspergillus

Penicillium

Talaromyces

Eurotium

Fusarium

Dreschlera nih.gov

While fungal production of the anthraquinone aglycone is well-documented, the glucosylation step to form glucosyloxyanthraquinones can also be achieved through microbial processes. Biotransformation using recombinant microorganisms is a promising approach for the synthesis of these glycosides. For example, a versatile glycosyltransferase from Bacillus licheniformis expressed in Escherichia coli has been successfully used to convert anthraquinones into their O-glucoside derivatives. socg.in This microbial synthesis offers a potential alternative to extraction from plant sources. socg.in

Ecological and Environmental Influences on this compound Biosynthesis and Distribution

The production and accumulation of glucosyloxyanthraquinones in plants are significantly influenced by ecological and environmental factors. These secondary metabolites often play a role in the plant's defense against biotic and abiotic stresses.

Abiotic Factors:

Altitude: Studies on Rheum species have shown a positive correlation between the altitude of the growing location and the content of anthraquinone glycosides. nih.gov Rhubarbs grown at higher altitudes tend to have a higher accumulation of these compounds. nih.gov

Salinity: Salt stress has been shown to induce the production of anthraquinones. In suspension cultures of Cassia acutifolia, increasing levels of NaCl led to a higher content of anthraquinones and their glycosides, although it also reduced the growth of the cultures. nih.gov

Light: The growth and accumulation of secondary metabolites in plants can be influenced by light conditions. For example, Rubia cordifolia has been observed to grow better and accumulate higher concentrations of certain secondary metabolites in sunny environments compared to shaded ones.

Biotic Factors:

Elicitors: The biosynthesis of anthraquinones can be enhanced by the application of elicitors, which are molecules that trigger a defense response in plants. In cell suspension cultures of Morinda citrifolia, biotic elicitors such as yeast extract, pectin, xylan, chitosan, and alginic acid have been shown to increase the production of anthraquinones. socg.in

Plant Hormones and Signaling Molecules: Jasmonic acid and salicylic (B10762653) acid, which are key signaling molecules in plant defense against biotic and abiotic stress, can be used as elicitors to enhance the production of secondary metabolites, including anthraquinones, in plant cell cultures. nih.gov

The geographical distribution and the specific environmental conditions of a plant's habitat can, therefore, play a crucial role in determining its chemical profile, including the concentration of glucosyloxyanthraquinones.

Advanced Isolation and Purification Methodologies for Glucosyloxyanthraquinone

Extraction Techniques

The initial step in obtaining glucosyloxyanthraquinone involves its extraction from the raw material. The choice of extraction technique significantly impacts the yield and purity of the final product.

Optimized Solvent Extraction Protocols for Glycosylated Anthraquinones

Conventional solvent extraction remains a fundamental technique for obtaining glycosylated anthraquinones. The efficiency of this method is highly dependent on several factors, including the choice of solvent, solid-to-solvent ratio, extraction time, and temperature. Ethanol (B145695) has been identified as an effective solvent for extracting anthraquinones. nih.gov In studies on Rheum emodi, a solid-to-solvent ratio of 1:20 using ethanol was found to be optimal. nih.gov Furthermore, a prior acid hydrolysis step can significantly increase the extraction yield of dihydroxyanthraquinones (DHAQs) by 1.3 to 3-fold, as it cleaves the glycosidic bonds to release the aglycones. nih.gov For instance, refluxing with ethanol for 45 minutes has been shown to be a highly effective method for maximizing the recovery of DHAQs. nih.gov

The selection of the extraction solvent is critical and is often optimized based on the polarity of the target compounds. For anthraquinones and their glycosides from Japanese knotweed rhizomes, 70% aqueous acetone (B3395972) was found to be the most efficient extraction solvent. mdpi.com The optimization of extraction parameters is crucial; for example, in the extraction of anthraquinones from Rheum palmatum L., using natural deep eutectic solvents (NADES), a lactic acid/glucose ratio of 5:1 with 10% water, an extraction time of 1.5 hours, a temperature of 82°C, and a solvent-to-solid ratio of 26 mL/g were identified as optimal conditions. rsc.org

| Parameter | Optimal Condition | Source |

| Solvent | Ethanol | nih.gov |

| 70% Aqueous Acetone | mdpi.com | |

| Natural Deep Eutectic Solvent (Lactic Acid/Glucose) | rsc.org | |

| Solid-to-Solvent Ratio | 1:20 | nih.gov |

| Extraction Time | 45 minutes (Reflux) | nih.gov |

| 1.5 hours (NADES) | rsc.org | |

| Temperature | 82°C (NADES) | rsc.org |

Supercritical Fluid Extraction (SFE) Applications

Supercritical fluid extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com The solvating power of the supercritical fluid can be adjusted by modifying the pressure and temperature, allowing for selective extraction. ntnu.nolibretexts.org While supercritical CO₂ is effective for non-polar compounds, its polarity can be increased by adding a co-solvent, such as ethanol, to enhance the extraction of more polar compounds like glycosylated anthraquinones. libretexts.org

For the extraction of chrysophanol (B1684469), an anthraquinone (B42736), from Rheum palmatum LINN, optimal SFE conditions were found to be a pressure of 210 atm and a temperature of 85°C for 30 minutes. nycu.edu.tw The addition of ethanol as a co-solvent has been shown to improve the extraction of polar bioactive compounds. mdpi.com The efficiency of SFE is influenced by several parameters, including pressure, temperature, co-solvent percentage, and concentration. mdpi.com For instance, in the extraction of phenolic compounds from Labisia pumila, optimal conditions were identified as 283 bar pressure, 32°C temperature, 78% (v/v) ethanol-water as co-solvent, and 16% (v/v) co-solvent concentration. mdpi.com

| Parameter | Condition | Source |

| Pressure | 210 atm | nycu.edu.tw |

| 283 bar | mdpi.com | |

| Temperature | 85°C | nycu.edu.tw |

| 32°C | mdpi.com | |

| Co-solvent | Ethanol | mdpi.com |

| 78% (v/v) Ethanol-Water | mdpi.com | |

| Extraction Time | 30 minutes | nycu.edu.tw |

Emerging Green Extraction Technologies

In recent years, several innovative and environmentally friendly extraction techniques have emerged as alternatives to conventional methods. These "green" technologies often offer improved efficiency, reduced solvent consumption, and shorter extraction times. jst.go.jp

Subcritical Water Extraction (SWE) , also known as pressurized hot water extraction, uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. By adjusting the temperature, the polarity of water can be modified, allowing for the extraction of a wide range of compounds. For the extraction of anthraquinones from Rheum tanguticum, optimized SWE conditions were an extraction time of 54 minutes, a temperature of 170°C, and a flow rate of 2.0 mL/min. researchgate.netresearchgate.net

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing mass transfer and accelerating the extraction process. jst.go.jp This method has been successfully applied to extract anthraquinones from Rheum emodi and Rheum palmatum. nih.govnih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix, leading to the rupture of cell walls and the release of target compounds. jst.go.jp

| Technology | Principle | Application Example | Source |

| Subcritical Water Extraction (SWE) | Uses pressurized hot water as a tunable solvent. | Extraction of anthraquinones from Rheum tanguticum. | researchgate.netresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to enhance mass transfer. | Extraction of anthraquinones from Rheum species. | nih.govnih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and matrix. | General extraction of bioactive compounds from plants. | jst.go.jp |

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are essential for the purification and isolation of this compound from the crude extract.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of anthraquinone glycosides. Reversed-phase HPLC with a C18 column is commonly employed for this purpose. cabidigitallibrary.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cabidigitallibrary.orgepa.gov

For the analysis of anthraquinone glycosides and aglycones in madder root (Rubia tinctorum L.), an end-capped C18-RP column with a water-acetonitrile gradient and UV detection at 250 nm has been successfully used. epa.gov In the analysis of sennosides, which are also anthraquinone glycosides, a weak anion-exchange column with 0.1 M ammonium (B1175870) nitrate (B79036) solution (pH 5.7) as the mobile phase has been utilized. nih.gov Preparative HPLC is often used for the isolation of specific compounds in larger quantities. For instance, three anthraquinone glycosides were separated from Rheum tanguticum using preparative HPLC. nih.gov

| Parameter | Description | Source |

| Stationary Phase | Reversed-phase C18 column | cabidigitallibrary.orgepa.gov |

| Weak anion-exchange column | nih.gov | |

| Mobile Phase | Water-acetonitrile gradient (with acid) | epa.gov |

| Methanol-water gradient (with acid) | cabidigitallibrary.org | |

| 0.1 M Ammonium nitrate solution (pH 5.7) | nih.gov | |

| Detection | UV at 250 nm | epa.gov |

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample. wikipedia.org This makes it particularly suitable for the separation of polar compounds like glycosides. The separation is based on the differential partitioning of solutes between two immiscible liquid phases. nih.gov

High-speed counter-current chromatography (HSCCC) has been effectively used to separate anthraquinone glycosides. For example, a two-phase solvent system composed of chloroform/ethyl acetate (B1210297)/methanol/water (8:1:6:5, v/v) was used to separate aloe-emodin (B1665711) 8-O-β-D-glucoside, emodin (B1671224) 1-O-β-D-glucoside, and emodin 8-O-β-D-glucoside from Rheum tanguticum. nih.gov In another study, a chloroform/methanol/water (5:3:4, v/v) system was used to purify four anthraquinone glycosides from a subcritical water extract. researchgate.net The selection of an appropriate solvent system is crucial for successful separation and is often guided by the partition coefficients (K values) of the target compounds. nih.gov

Droplet counter-current chromatography (DCCC), a related technique, has also been employed for the separation of anthraquinone glycosides. For instance, emodin 8-O-primeveroside was isolated from Rhamnus catharticus using a CHC13-MeOH-H20-HC02H (70:130:80:1) solvent system. psu.edu

| Technique | Solvent System (v/v) | Compounds Separated | Source |

| HSCCC | Chloroform/Ethyl acetate/Methanol/Water (8:1:6:5) | Aloe-emodin 8-O-β-D-glucoside, Emodin 1-O-β-D-glucoside, Emodin 8-O-β-D-glucoside | nih.gov |

| HSCCC | Chloroform/Methanol/Water (5:3:4) | Emodin-1-O-β-D-glucoside, Physcion-8-O-β-D-glucopyranoside, Chrysophanol-1-O-β-D-glucoside, Chrysophanol-8-O-β-D-glucoside | researchgate.net |

| DCCC | CHC13-MeOH-H20-HC02H (70:130:80:1) | Emodin 8-O-primeveroside | psu.edu |

Flash Chromatography and Medium-Pressure Liquid Chromatography (MPLC) for Preparative Isolation

Flash chromatography and Medium-Pressure Liquid Chromatography (MPLC) are mainstays in natural product research for the efficient, rapid, and preparative-scale purification of target compounds from crude extracts. cdnsciencepub.com These techniques operate on the same principles as traditional column chromatography but utilize pressure to accelerate the flow of the mobile phase, significantly reducing separation times and improving resolution. cdnsciencepub.comuoanbar.edu.iq

Flash chromatography is often employed as an initial or intermediate purification step. It is highly effective for fractionating complex mixtures, such as plant extracts, to isolate compounds or groups of compounds with similar polarity. cdnsciencepub.com In one study, flash column chromatography was successfully used to fractionate a methanol extract of Nephrolepis biserrata, yielding fractions that were subsequently analyzed by LC-QTOF-MS and found to contain this compound.

MPLC represents an advancement over low-pressure flash chromatography, bridging the gap between flash and High-Performance Liquid Chromatography (HPLC). wur.nl It allows for the use of smaller particle size stationary phases and provides more precise control over the mobile phase gradient, leading to higher resolution separations suitable for obtaining pure compounds in milligram to gram quantities. wur.nlmdpi.com A rational approach to MPLC involves developing and optimizing the separation on an analytical HPLC system first and then transferring the gradient to the MPLC system. wur.nl This method ensures predictable retention behavior and guarantees similar performance on the preparative scale. wur.nl Dry loading techniques, where the crude extract is pre-adsorbed onto a solid support (like silica (B1680970) gel or diatomaceous earth), are commonly used in MPLC to handle high sample loads without compromising the separation efficiency. gnu-darwin.org

The selection of stationary and mobile phases is critical for successful isolation. For glycosides like this compound, reversed-phase stationary phases (e.g., C18, C8) are common, using mobile phase gradients of water and an organic solvent like methanol or acetonitrile. wur.nl Normal-phase systems using silica gel with solvent mixtures such as chloroform-methanol-water are also employed. nih.gov

Table 1: Typical Parameters for Flash Chromatography and MPLC in Natural Product Isolation

| Parameter | Flash Chromatography | Medium-Pressure Liquid Chromatography (MPLC) |

| Primary Use | Rapid fractionation of crude extracts | Preparative isolation of pure compounds |

| Operating Pressure | Low to Medium (up to 50 bar / 725 psi) uoanbar.edu.iq | Medium (e.g., 50-300 bar) mdpi.com |

| Stationary Phase | Silica gel, Alumina, Reversed-phase (C18) | Silica gel, Reversed-phase (C18, C8), other bonded phases wur.nlnih.gov |

| Particle Size | Larger (e.g., 40-63 µm) | Smaller (e.g., 15-40 µm) |

| Sample Loading | High (grams to kilograms, depending on scale) gnu-darwin.org | Moderate to High (milligrams to many grams) wur.nl |

| Mobile Phase | Isocratic or simple step-gradients | Complex linear or step gradients, often transferred from HPLC wur.nlgnu-darwin.org |

| Detection | UV, Evaporative Light Scattering Detector (ELSD) mdpi.com | UV, ELSD, Mass Spectrometry (MS) wur.nl |

Chiral Resolution Techniques for this compound Stereoisomers

Chirality plays a crucial role in the biological activity of many natural products. slideshare.net this compound, as a name, specifies a D-glucose sugar moiety, which has a defined stereochemistry. Most naturally occurring glycosides feature this specific enantiomer of glucose, typically with a β-anomeric linkage to the aglycone. nih.gov However, the anthraquinone aglycone itself can possess chiral centers, leading to stereoisomers. This is particularly common in dimeric anthraquinones, such as the sennidins, which are dianthrones containing two chiral centers. uomustansiriyah.edu.iq Therefore, a crude extract may contain a mixture of diastereomers that require separation.

Chiral resolution is the process of separating a racemic or diastereomeric mixture into its individual stereoisomers. nih.gov While direct asymmetric synthesis is the ideal approach to obtain a single enantiomer, chiral resolution remains a vital tool when dealing with natural extracts or synthetic mixtures. nih.gov

Common Chiral Resolution Techniques:

Chiral Column Chromatography: This is a direct method and one of the most powerful techniques for enantiomeric separation. wjpsonline.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. CSPs can be based on various chiral selectors, including polysaccharides (e.g., cellulose, amylose (B160209) derivatives), proteins, or synthetic polymers. wjpsonline.com This method is applicable at both analytical and preparative scales.

Formation and Separation of Diastereomers: An indirect method involves reacting the mixture of stereoisomers with a pure chiral resolving agent to form a pair of diastereomeric derivatives (often salts). slideshare.netnih.gov These diastereomers have different physical properties (e.g., solubility) and can be separated by standard techniques like crystallization or achiral chromatography. nih.gov Afterward, the chiral auxiliary is chemically removed to yield the pure, individual enantiomers.

The choice of method depends on the specific structure of the this compound stereoisomers and the scale of the separation required. For analytical purposes and smaller preparative amounts, chiral HPLC is often preferred, while diastereomeric crystallization can be more cost-effective for large-scale industrial production. slideshare.net

Table 2: Overview of Chiral Resolution Techniques Applicable to this compound Stereoisomers

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC/MPLC | Differential interaction with a Chiral Stationary Phase (CSP). wjpsonline.com | Direct separation, high efficiency, applicable to many compound types. | Cost of chiral columns, requires method development. |

| Diastereomeric Crystallization | Conversion to diastereomers with different solubilities using a chiral resolving agent. nih.gov | Scalable, cost-effective for large quantities. | Requires a suitable resolving agent, success is not predictable, involves extra reaction steps. nih.gov |

Membrane-Based Separation and Solid-Phase Purification

Membrane-based separation techniques are increasingly used in downstream processing for the purification and concentration of natural products due to their efficiency, low energy consumption, and gentle operating conditions. researchgate.net Processes like nanofiltration (NF) and ultrafiltration (UF) are particularly relevant.

Nanofiltration (NF): NF membranes have pore sizes that allow for the separation of small organic molecules (200-1000 Da) from solvents or salts. This makes NF ideal for concentrating this compound from dilute extracts while simultaneously removing smaller impurities or changing the solvent composition. Since many anthraquinone derivatives are used as dyes, knowledge from dye wastewater treatment using NF membranes is applicable.

Ultrafiltration (UF): UF membranes have larger pores and are used to separate macromolecules like proteins and polysaccharides from smaller molecules like glycosides. In the context of a plant extract, UF can be a valuable initial cleanup step to remove high molecular weight contaminants, such as enzymes or large carbohydrates, before further chromatographic purification. researchgate.net

These membrane processes can be integrated into a purification workflow, for instance, using UF for initial clarification followed by NF for concentration before proceeding to MPLC or preparative HPLC.

Solid-Phase Extraction (SPE) is a powerful purification technique used for sample cleanup, concentration, and fractionation of complex mixtures like plant extracts. It operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Target compounds are either retained on the sorbent while impurities pass through, or vice-versa.

For the purification of this compound, various SPE strategies can be employed:

Reversed-Phase SPE (RP-SPE): Using C18 or C8 bonded silica, this is one of the most common methods. The crude extract (usually aqueous or hydroalcoholic) is loaded onto the cartridge. Polar impurities like sugars and salts are washed away, after which the retained glycosides are eluted with a stronger organic solvent like methanol or acetonitrile. wur.nl

Ion-Exchange SPE: Since glucosyloxyanthraquinones are neutral, ion-exchange SPE can be used to specifically remove acidic or basic impurities from the extract. Conversely, some purification methods for other glycosides have utilized weak anion exchange cartridges.

Specialized Sorbents: Research has shown that novel sorbents, such as hydrotalcites (lamellar solids), can selectively adsorb anthraquinones from ethanolic plant extracts, offering an alternative to traditional silica-based phases.

SPE is an essential tool for preparing a sample for high-resolution analysis or preparative chromatography, as it reduces matrix complexity, minimizes interference, and protects the chromatographic column from contaminants.

Table 3: Comparison of Membrane and Solid-Phase Purification Techniques

| Technique | Primary Function | Mechanism | Application for this compound |

| Nanofiltration (NF) | Concentration, Desalting | Size and charge-based exclusion through a semi-permeable membrane. | Concentrating the glycoside from dilute extracts; removing salts. |

| Ultrafiltration (UF) | Clarification, Macromolecule Removal | Size-based exclusion of large molecules (e.g., proteins, polysaccharides). | Removing high molecular weight interferences from crude extracts. |

| Solid-Phase Extraction (SPE) | Cleanup, Fractionation, Concentration | Differential partitioning of solutes between a liquid mobile phase and a solid stationary phase. | Removing polar/non-polar impurities; isolating the glycoside fraction before HPLC/MPLC. |

Structural Elucidation and Characterization Methodologies for Glucosyloxyanthraquinone

Advanced Spectroscopic Techniques

The structural elucidation of glucosyloxyanthraquinone is a puzzle solved by combining data from various advanced spectroscopic methods. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process, each providing unique and complementary pieces of information. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. researchgate.netnih.gov It provides insights into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and how they are connected to each other.

The initial steps in the NMR analysis of a this compound involve the acquisition of one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR spectrum reveals the number of different types of protons in the molecule and their immediate electronic environment. For the anthraquinone (B42736) core, signals for aromatic protons typically appear in the downfield region, while signals for any methyl groups are found further upfield. The protons of the glucose moiety have characteristic chemical shifts, with the anomeric proton (the proton on the carbon connected to the oxygen linking the sugar to the anthraquinone) being particularly diagnostic.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, which distinguishes between CH, CH₂, and CH₃ groups, a complete count of each type of carbon can be achieved. mdpi.com This is crucial for confirming the molecular formula and identifying the carbon skeleton of both the anthraquinone and the glucose units.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Data is hypothetical and for illustrative purposes.

| Position | δC (ppm) | δH (ppm, J in Hz) | DEPT |

|---|---|---|---|

| 1 | 162.5 | - | C |

| 2 | 118.0 | 7.25 (s) | CH |

| 3 | 148.9 | - | C |

| 4 | 108.5 | 6.80 (s) | CH |

| 5 | 121.3 | 7.65 (d, 8.0) | CH |

| 6 | 134.0 | 7.80 (t, 8.0) | CH |

| 7 | 124.5 | 7.50 (d, 8.0) | CH |

| 8 | 133.5 | - | C |

| 9 | 182.0 | - | C (C=O) |

| 10 | 190.5 | - | C (C=O) |

| 1' | 102.1 | 5.10 (d, 7.5) | CH |

| 2' | 74.8 | 3.50 (m) | CH |

| 3' | 77.2 | 3.60 (m) | CH |

| 4' | 70.5 | 3.40 (m) | CH |

| 5' | 77.9 | 3.70 (m) | CH |

| 6'a | 61.7 | 3.90 (dd, 12.0, 5.0) | CH₂ |

| 6'b | 61.7 | 3.75 (dd, 12.0, 2.0) | CH₂ |

While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR experiments reveal the recipe for how they are assembled. hyphadiscovery.comolemiss.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. acdlabs.com Cross-peaks in a COSY spectrum establish the spin systems within the molecule, allowing for the tracing of proton-proton connectivities within the glucose unit and within the aromatic rings of the anthraquinone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. olemiss.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing unambiguous one-bond C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation. hyphadiscovery.com It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are critical for piecing together the molecular skeleton. For instance, an HMBC correlation between the anomeric proton of the glucose (H-1') and a carbon on the anthraquinone core definitively establishes the point of glycosylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. acdlabs.comacdlabs.comlibretexts.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). acdlabs.com This is invaluable for determining the relative stereochemistry of the molecule. libretexts.orgyoutube.com For example, NOESY can help to confirm the orientation of the glucose unit relative to the anthraquinone aglycone.

In recent years, the use of computational methods, particularly Density Functional Theory (DFT), has become an increasingly important tool in structural elucidation. nih.govnih.govmdpi.com By calculating the theoretical NMR chemical shifts for a proposed structure, chemists can compare this data to the experimental values. nih.govnrel.gov A good correlation between the predicted and experimental spectra provides strong evidence for the correctness of the proposed structure. This approach is especially useful when dealing with complex molecules or when trying to distinguish between several possible isomers. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions. nih.gov This data is fundamental for determining the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million. mdpi.commiamioh.edu This precision allows for the unambiguous determination of the molecular formula of the this compound by matching the exact mass to a unique combination of atoms. For example, HRMS can easily distinguish between two compounds that have the same nominal mass but different elemental compositions. researchgate.net

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. nih.govlibretexts.org In these experiments, the molecular ion is isolated and then fragmented into smaller pieces. The masses of these fragments can reveal the nature of the constituent parts of the molecule. For a this compound, a characteristic fragmentation pattern would be the loss of the glucose unit (a neutral loss of 162 Da), providing a clear indication of the presence of a hexose (B10828440) sugar. mdpi.com Further fragmentation of the anthraquinone core can help to determine the substitution pattern on the aromatic rings.

Table 2: Illustrative HRMS Fragmentation Data for a this compound Data is hypothetical and for illustrative purposes.

| m/z (observed) | m/z (calculated) | Formula | Assignment |

|---|---|---|---|

| 433.1139 | 433.1129 | C₂₁H₂₁O₁₀⁺ | [M+H]⁺ |

| 271.0603 | 271.0601 | C₁₅H₁₁O₅⁺ | [M+H - Glucose]⁺ |

| 243.0654 | 243.0652 | C₁₄H₉O₄⁺ | [M+H - Glucose - CO]⁺ |

By meticulously applying this suite of advanced spectroscopic techniques, chemists can confidently and accurately determine the complete structure of a this compound, paving the way for further investigation into its chemical and biological properties.

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Fragmentation

Tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the structural analysis and quantification of anthraquinone glycosides. mdpi.commdpi.comnih.gov This method is particularly adept at identifying the fragmentation patterns of these molecules, which is crucial for confirming their structure.

In the analysis of glucosyloxyanthraquinones, electrospray ionization (ESI) in negative ion mode is commonly employed, as it readily forms deprotonated molecular ions [M-H]⁻. xml-journal.netnih.gov The primary and most characteristic fragmentation event observed in the MS/MS spectra of these compounds is the cleavage of the glycosidic bond. This results in the neutral loss of the glucose moiety (162 Da) and the formation of a prominent fragment ion corresponding to the deprotonated aglycone, [Aglycone-H]⁻. mdpi.comcore.ac.uk

For instance, the MS/MS fragmentation of emodin-8-O-β-D-glucoside shows a precursor ion [M-H]⁻ at m/z 431, which upon collision-induced dissociation (CID) yields a major product ion at m/z 269. This corresponds to the emodin (B1671224) aglycone after the loss of the 162 Da glucosyl residue. mdpi.commdpi.com This characteristic loss is a key diagnostic feature for identifying O-glycosylated anthraquinones. mdpi.com

The aglycone fragment itself can undergo further fragmentation, providing additional structural information. For example, the emodin aglycone fragment [M-H]⁻ at m/z 269 can lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 241, followed by the loss of a hydroxyl group to give a fragment at m/z 225. akjournals.com These subsequent fragmentations help to confirm the identity of the anthraquinone core. xml-journal.netakjournals.com The fragmentation pathways are instrumental in differentiating between isomers. mdpi.com

A general workflow for this analysis involves:

Separation of the compounds using liquid chromatography (LC).

Ionization using ESI to generate precursor ions.

Isolation of the precursor ion of interest in the first mass analyzer.

Fragmentation of the isolated ion in a collision cell.

Analysis of the resulting fragment ions in the second mass analyzer.

This technique is highly sensitive, allowing for the detection and quantification of glucosyloxyanthraquinones even at low concentrations in complex mixtures like biological samples or herbal extracts. mdpi.com

Table 1: Characteristic MS/MS Fragmentation of Emodin-8-O-β-D-glucoside

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| 431 [M-H]⁻ | 269 | 162 | Loss of glucosyl residue |

| 269 | 241 | 28 | Loss of CO from emodin aglycone |

| 241 | 225 | 16 | Loss of O from fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups and chromophoric systems within this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Anthraquinones and their glycosides possess a characteristic anthraquinone chromophore, which gives rise to distinct absorption bands in the UV-Vis spectrum. mdpi.comsci-hub.st Typically, these compounds exhibit three main absorption maxima. mdpi.com

For glucosyloxyanthraquinones, characteristic absorption bands are generally observed in the following regions:

250–270 nm: Attributed to electronic transitions within the benzene (B151609) rings. mdpi.com

280–290 nm: Also related to the aromatic system. mdpi.com

425–440 nm: This band in the visible region is characteristic of the anthraquinone quinonoid system and is responsible for the color of these compounds. mdpi.com

For example, the UV spectrum of emodin-8-O-glucoside shows absorption maxima that are consistent with this pattern. mdpi.com The exact position and intensity of these bands can be influenced by the solvent and the specific substitution pattern on the anthraquinone core. mdpi.comsci-hub.st UV-Vis spectrophotometry can also be used for the quantitative analysis of total anthraquinone glycosides in extracts, often by measuring the absorbance at a specific wavelength after reaction with a reagent like magnesium acetate (B1210297), which forms a colored complex. thaiscience.inforesearchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Anthraquinone Glycosides

| Wavelength Region (nm) | Associated Chromophore/Transition |

| 250 - 270 | Benzenoid ET band |

| 280 - 290 | Benzenoid ET band |

| 425 - 440 | Quinonoid system |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations (stretching and bending). researchgate.net In this compound, the IR spectrum reveals key information about its structure.

Key characteristic absorption bands for glucosyloxyanthraquinones include:

Broad band around 3400 cm⁻¹: This is indicative of the O-H stretching vibrations from the multiple hydroxyl groups on the glucose moiety and the phenolic hydroxyl groups on the anthraquinone core. researchgate.netasianpubs.org

Bands around 2900 cm⁻¹: These correspond to C-H stretching vibrations of the alkyl groups in the sugar ring. asianpubs.org

Bands around 1650-1675 cm⁻¹ and 1625-1630 cm⁻¹: These strong absorptions are characteristic of the C=O stretching vibrations of the chelated (with an adjacent -OH group) and non-chelated quinone carbonyl groups, respectively. researchgate.netasianpubs.org

Bands between 1600 cm⁻¹ and 1450 cm⁻¹: These are due to C=C stretching vibrations within the aromatic rings. asianpubs.org

Bands in the 1200-1000 cm⁻¹ region: A series of strong bands in this region are characteristic of the C-O stretching and O-H bending vibrations of the glycosidic linkage and the sugar moiety, often referred to as the "glycoside band". researchgate.netasianpubs.org

The analysis of these bands provides corroborating evidence for the presence of the anthraquinone skeleton, the hydroxyl groups, and the glycosidic nature of the compound. researchgate.net

Table 3: General Infrared Absorption Frequencies for Glucosyloxyanthraquinones

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | O-H stretch | Hydroxyl groups (sugar and phenol) |

| ~2900 | C-H stretch | Aliphatic C-H (sugar) |

| ~1670 | C=O stretch | Chelated quinone carbonyl |

| ~1630 | C=O stretch | Non-chelated quinone carbonyl |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1200-1000 | C-O stretch | Glycosidic linkage, sugar C-O |

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structure and Absolute Configuration

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wlv.ac.ukkib.ac.cn This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. kib.ac.cnnih.gov For a complex molecule like this compound, which contains multiple stereocenters within its glucose unit, X-ray crystallography can unambiguously establish its complete solid-state structure.

The process requires growing a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the molecule. The resulting diffraction pattern is measured, and from the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. This map is then interpreted to build an atomic model of the structure. wlv.ac.uk

While there are numerous reports on the spectroscopic characterization of glucosyloxyanthraquinones, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, the structures of related anthraquinones and other glycosides have been successfully determined using this method, providing a framework for understanding their molecular geometry. wlv.ac.uknih.govd-nb.inforesearchgate.net

Micro-Electron Diffraction (MicroED)

Micro-Electron Diffraction (MicroED) is a more recent crystallographic technique that has emerged as a powerful alternative to X-ray crystallography, particularly for compounds that are difficult to crystallize into large single crystals. wlv.ac.ukkib.ac.cn MicroED uses a transmission electron microscope (TEM) to collect electron diffraction data from nanocrystals, which can be thousands to millions of times smaller than those required for X-ray diffraction.

The key advantages of MicroED include:

Requirement for very small crystals: It can determine high-resolution structures from nanocrystals (<200 nm in size).

Rapid data collection: A complete dataset can often be collected in minutes.

Analysis of heterogeneous samples: It can identify and solve structures from individual nanocrystals within a mixed powder.

Although specific applications of MicroED to this compound are not yet widely reported, the technique holds immense potential for the structural elucidation of this and other natural products that are only available in minute quantities or are recalcitrant to the growth of large crystals. kib.ac.cn It is particularly valuable for determining the absolute configuration of chiral molecules from tiny amounts of material. wlv.ac.uk

Table 4: Comparison of Crystallographic Methods

| Feature | X-ray Crystallography | Micro-Electron Diffraction (MicroED) |

| Radiation Source | X-rays | Electrons |

| Required Crystal Size | Micrometers to millimeters ( ~100x100x100 µm³) | Nanometers (<200 nm) |

| Data Collection Time | Hours to days | Minutes |

| Sample Requirement | Pure, well-ordered single crystal | Nanocrystalline powder, can be heterogeneous |

| Primary Application | Definitive 3D structure and absolute configuration | 3D structure from nano/microcrystals, challenging samples |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Information

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. Since this compound contains a chiral glucose unit, it is an optically active molecule, making CD and ORD valuable tools for its structural analysis. nih.govusp.br

Circular Dichroism (CD)

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this difference in absorption versus wavelength. For glucosyloxyanthraquinones, CD signals can arise from two sources:

Intrinsic Chirality: The chiral glucose moiety itself will produce CD signals in the far-UV region.

Induced CD (ICD): The achiral anthraquinone chromophore becomes optically active due to its covalent attachment to the chiral glucose unit. The electronic transitions of the anthraquinone chromophore (in the 250-450 nm region) will exhibit CD signals, which are sensitive to the absolute configuration of the sugar and the conformation around the glycosidic linkage. nih.govnih.gov

The sign and intensity of the Cotton effects (the peaks in the CD spectrum) can be used to establish the absolute configuration of the sugar and to study the conformational preferences of the molecule in solution. nih.gov For example, the absolute configuration of new aloe-emodin (B1665711) C-glycosides has been established using CD spectroscopy. nih.gov

Optical Rotatory Dispersion (ORD)

ORD measures the variation of the optical rotation of a substance with the wavelength of light. chemicalbook.com An ORD curve plots the specific rotation against wavelength. The phenomenon is closely related to CD, and together they are known as the Cotton effect. ORD can also be used to determine the absolute configuration of chiral molecules by comparing the experimental ORD curve with those of known compounds or with theoretical predictions. chemicalbook.com While CD is often preferred due to its greater resolution of individual electronic transitions, ORD remains a useful complementary technique for characterizing the chiroptical properties of glucosyloxyanthraquinones.

Biosynthesis and Biotransformation Pathways of Glucosyloxyanthraquinone

Polyketide Biosynthesis of the Anthraquinone (B42736) Aglycone Core

The fundamental framework of the anthraquinone molecule is assembled through the polyketide pathway, a major biosynthetic route in fungi, bacteria, and some higher plant families like Polygonaceae and Rhamnaceae. researchgate.netbohrium.com This pathway constructs complex carbon skeletons from simple acyl-CoA precursors. The typical biosynthesis of an anthraquinone core, such as chrysophanol (B1684469), begins with the enzymatic elongation of starter and extender units. nih.gov The process involves a head-to-tail condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain. researchgate.netnih.gov This poly-β-keto chain undergoes a series of cyclization and aromatization reactions to yield the tricyclic aromatic anthraquinone scaffold. nih.gov

The assembly of the polyketide chain is orchestrated by a class of large, multifunctional enzymes known as Polyketide Synthases (PKSs). fu-berlin.de These enzymes are encoded by genes typically found clustered together in the organism's genome, often alongside genes for tailoring enzymes that modify the polyketide product. nih.gov Several types of PKS are involved in anthraquinone biosynthesis.

Type I PKS: These are large, multifunctional proteins with multiple catalytic domains. Fungal Type I PKSs act iteratively, using their domains repeatedly to build the polyketide chain. fu-berlin.de A conserved iterative Type I PKS, known as PKSE, has been implicated in the biosynthesis of the anthraquinone moiety in certain enediyne natural products, employing a unique logic that furnishes a highly reduced polyketide product for further processing. pnas.org

Type II PKS: These are multi-enzyme complexes where each catalytic site resides on a separate polypeptide. They are commonly found in bacteria and are responsible for generating aromatic products. fu-berlin.de A Type II PKS is responsible for anthraquinone biosynthesis in the bacterium Photorhabdus luminescens. wikipedia.org

Non-Reducing PKS (NR-PKS): A significant number of fungal anthraquinones are synthesized by NR-PKSs. nih.gov In the fungus Aspergillus fumigatus, an NR-PKS gene cluster responsible for producing the anthraquinone endocrocin (B1203551) has been identified. This system is distinguished by the coupling of the NR-PKS with a metallo-β-lactamase thioesterase (MβL-TE) for polyketide release and an anthrone (B1665570) oxidase for subsequent modification. nih.gov Similarly, mushrooms of the genus Cortinarius utilize an evolutionarily distinct class of small NR-PKSs to produce atrochrysone (B1255113) carboxylic acid, a universal precursor for many anthraquinones. nih.gov

Table 1: Types of Polyketide Synthases (PKSs) in Anthraquinone Biosynthesis

| PKS Type | Structure | Mode of Action | Organism Example | Product/Precursor |

| Type I (Iterative) | Single multifunctional protein | Domains used repeatedly | Micromonospora sp. (Enediyne producer) | Reduced polyketide for anthraquinone moiety pnas.org |

| Type II | Multi-enzyme complex | Separate polypeptides for each step | Photorhabdus luminescens | Anthraquinone wikipedia.org |

| Non-Reducing (NR-PKS) | Single multifunctional protein | Lacks reduction domains | Aspergillus fumigatus | Endocrocin nih.gov |

| Non-Reducing (NR-PKS) | Small, unique class | Convergent evolution | Cortinarius odorifer | Atrochrysone carboxylic acid nih.gov |

The biosynthesis of the anthraquinone core is initiated with simple, primary metabolites. Feeding studies using labeled precursors have confirmed that acetic acid, in the form of acetyl-CoA and malonyl-CoA, serves as the fundamental building block for the polyketone pathway. researchgate.net

The process begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with multiple extender units, most commonly malonyl-CoA. researchgate.net For typical anthraquinones like emodin (B1671224), this involves one acetyl-CoA and seven malonyl-CoA units. researchgate.net The resulting linear octaketide intermediate is highly unstable and is stabilized on the PKS enzyme complex before undergoing cyclization.

Key intermediates have been identified that provide insight into the pathway. In many fungi, atrochrysone is a key intermediate. nih.gov More specifically, research on mushroom PKSs identified atrochrysone carboxylic acid as the universal precursor of (pre-)anthraquinones in these organisms. nih.gov In a distinct pathway associated with enediyne biosynthesis, a C15 γ-thiolactone-fused iodoanthracene has been identified as the earliest known biosynthetic intermediate of the anthraquinone moiety, which is derived from a highly reduced polyketide product. pnas.org These intermediates undergo further enzymatic modifications, including oxidation and decarboxylation, to yield the final aglycone structure, such as emodin or chrysophanol. nih.gov

Glycosylation Mechanisms and Glycosyltransferases

Glycosylation is a critical modification step in the biosynthesis of glucosyloxyanthraquinone, wherein a glucose molecule is attached to the anthraquinone aglycone. rsc.orgrsc.org This reaction is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs) and plays a significant role in enhancing the stability, aqueous solubility, and biological activity of the parent compound. rsc.orgresearchgate.net The sugar moiety is thought to facilitate the transport of the aglycone to its site of action. uomustansiriyah.edu.iq

UGTs are a large and diverse family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to a wide range of acceptor molecules, including anthraquinones. rsc.orgnih.gov Research has led to the discovery and characterization of several UGTs with specificity towards anthraquinone substrates.

In a study on Rubia yunnanensis, four novel glycosyltransferases (RyUGT3A, RyUGT3B, RyUGT11, and RyUGT12) were identified that mediate the biosynthesis of anthraquinone glycosides. rsc.orgrsc.org These enzymes exhibited broad substrate promiscuity, capable of glycosylating various anthraquinones. rsc.org Similarly, four different UGTs (RpUGT8, RpUGT12, RpUGT19, and RpUGT26) were characterized from Rheum palmatum, the dried roots of which are known for their high content of anthraquinone glycosides. acs.org These enzymes were found to be responsible for the glycosylation of emodin-type anthraquinones and also showed activity towards other classes of compounds like flavonoids and chalcones, highlighting their broad acceptor specificity. acs.org

Table 2: Characterized UDP-Glycosyltransferases (UGTs) in Anthraquinone Glycosylation

| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Reference(s) |

| RyUGT3A | Rubia yunnanensis | β-OH anthraquinones | O-, N-, and S-glycosides | rsc.org, rsc.org |

| RyUGT12 | Rubia yunnanensis | β-OH anthraquinones | O-, N-, and S-glycosides | rsc.org, rsc.org |

| RpUGT8 | Rheum palmatum | Emodin-type anthraquinones, Flavonoids | Anthraquinone O-glycosides | acs.org |

| RpUGT12 | Rheum palmatum | Emodin-type anthraquinones | Anthraquinone O-glycosides | acs.org |

| RpUGT19 | Rheum palmatum | Emodin-type anthraquinones, Rhein (B1680588) | Rhein-8-O-β-d-glucoside | acs.org |

| RpUGT26 | Rheum palmatum | Emodin-type anthraquinones, Emodin | Emodin-6-O-β-d-glucoside | acs.org |

| UGT71G1 | Plant source | Emodin | Emodin glycoside | nih.gov |

| UGT72B1 | Plant source | Emodin | Emodin glucoside | nih.gov |

The enzymatic glycosylation process is highly controlled, exhibiting both regioselectivity and stereoselectivity. Regioselectivity refers to the specific position on the aglycone where the sugar is attached, while stereoselectivity refers to the specific spatial orientation of the new bond.

UGTs demonstrate remarkable precision in this regard. For instance, RyUGT3A and RyUGT12 from R. yunnanensis are regioselective glycosyltransferases that specifically target the β-hydroxyl groups of anthraquinones. rsc.org In R. palmatum, the characterized enzymes catalyze the formation of specific bioactive compounds, such as emodin-6-O-β-d-glucoside and rhein-8-O-β-d-glucoside, demonstrating strict control over the position of glycosylation. acs.org The designation "β-d-glucoside" inherently describes the stereochemistry of the linkage, indicating that the anomeric carbon of the glucose molecule is in the β-configuration. This precision is critical, as the position and stereochemistry of the sugar moiety can dramatically alter the pharmacological properties of the final molecule.

Post-Glycosylation Modifications and Diversification Pathways

Following the initial attachment of a glucose molecule, glucosyloxyanthraquinones can undergo further enzymatic modifications, known as post-glycosylation modifications (PGMs). rsc.orgnih.gov These modifications contribute to the vast structural diversity of natural products and can fine-tune their biological functions. rsc.org While the biosynthesis of the aglycone and its primary glycosylation are well-studied, the subsequent modification pathways for anthraquinones are less defined.

Potential PGMs could include reactions such as acylation (e.g., acetylation), methylation, or sulfation of the glucose moiety or further oxidation of the anthraquinone core. researchgate.net These modifications can alter the compound's polarity, stability, and interaction with biological targets.

A significant diversification pathway for anthraquinone glycosides is dimerization. It has been proposed that anthraquinone glycosides serve as key intermediates in the biosynthesis of bianthrones, such as sennosides. nih.gov This process would involve the oxidative coupling of two anthraquinone glycoside units to form a C-C bond, resulting in a more complex dimeric structure. This transformation represents a crucial step in the secondary metabolism of plants like rhubarb, leading to some of its most potent active ingredients. nih.gov

Microbial and Plant Cell Biotransformation of this compound

Biotransformation utilizes biological systems, such as microbial or plant cell cultures, to perform specific chemical conversions on complex molecules. biotech-asia.org This approach has been effectively employed for the glycosylation of anthraquinones, a process that attaches a sugar moiety, like glucose, to an anthraquinone aglycone, thereby forming a this compound. Glycosylation can significantly alter the physicochemical properties of the parent compound, often leading to increased solubility and modified bioavailability. biotech-asia.orgiium.edu.my

Microbial systems, particularly fungi, have demonstrated considerable efficacy in the glucosidation of various anthraquinone derivatives. researchgate.net These microorganisms possess enzymatic machinery capable of catalyzing regioselective and stereospecific glycosylation reactions that can be challenging to achieve through conventional chemical synthesis. iium.edu.my For instance, fungi such as Absidia coerulea, Mucor spinosus, and Beauveria bassiana have been successfully used to transform different anthraquinones into their corresponding glucosides. biotech-asia.orgresearchgate.net This process is valued as a method to create water-soluble, and potentially more bioactive, analogs of poorly soluble parent compounds. biotech-asia.org

Plant cell cultures also offer a robust platform for the biotransformation of anthraquinones. Plant cells in vitro can be supplied with an external precursor, or substrate, which they then modify through their endogenous enzymatic pathways. This technique has been used for the production of arbutin (B1665170) (hydroquinone β-D-glucoside) by feeding hydroquinone (B1673460) to various plant cell suspension cultures. researchgate.netresearchgate.net The inherent glycosylation capabilities of plant cells make them suitable candidates for producing glucosyloxyanthraquinones from their respective aglycones. The process can be influenced by culture conditions, such as media composition and elicitor addition, to optimize yields. researchgate.net

The table below summarizes selected research findings on the biotransformation of anthraquinone precursors into their glucosylated forms using microbial and plant cell systems.

Table 1: Examples of Microbial and Plant Cell Biotransformation for Glucoside Production

| Biological System | Substrate (Aglycone) | Product (this compound) | Reference |

|---|---|---|---|

| Absidia coerulea | Aloe-emodin (B1665711) | Aloe-emodin-1-O-β-D-glucopyranoside | biotech-asia.org |

| Beauveria bassiana | Rhein | 7-O-(4'-methoxy-β-D-glucopyranoside) aloe-emodin | biotech-asia.orgresearchgate.net |

| Beauveria bassiana | Alizarin | 1-hydroxy-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy) anthraquinone | biotech-asia.orgresearchgate.net |

| Aronia melanocarpa cell suspension | Hydroquinone | Arbutin (Hydroquinone β-D-glucoside) | researchgate.net |

Genetic Engineering and Synthetic Biology Strategies for Pathway Elucidation and Enhancement

The biosynthesis of anthraquinones in nature involves complex metabolic pathways. Modern genetic and molecular biology tools are pivotal in elucidating these pathways and engineering organisms for enhanced production of desired compounds, including glucosyloxyanthraquinones. researchgate.net

Pathway elucidation has been significantly advanced through genomics, transcriptomics, and metabolomics. nih.gov A key discovery in plant anthraquinone biosynthesis was the identification of a chalcone (B49325) synthase-like (CHS-L) gene family in Senna tora. nih.govscispace.com Combining genomic and biochemical analyses revealed that a specific CHS-L gene is responsible for the synthesis of the anthraquinone scaffold. nih.govnews-medical.net Identifying such key enzyme-encoding genes is the first step toward understanding and manipulating the entire biosynthetic pathway. news-medical.netresearchgate.net Once identified, these genes provide targets for genetic engineering to increase the flux towards anthraquinone production.

Synthetic biology offers strategies to reconstruct and optimize these biosynthetic pathways in microbial hosts like Escherichia coli or yeast. anr.fr This approach involves transferring the identified genes from a native producer (like a plant) into a microbial chassis that is easier to cultivate and optimize for industrial-scale fermentation. youtube.com The goal is to create efficient microbial cell factories for the sustainable production of natural anthraquinones and their derivatives. anr.fr This strategy circumvents the challenges associated with extracting these compounds from natural sources and avoids the environmental issues linked to chemical synthesis. anr.fr

Genetic engineering strategies can involve several approaches:

Metabolic engineering of host strains: Modifying the host's native metabolism to increase the availability of precursors needed for the anthraquinone pathway.

Pathway reconstruction: Assembling the entire multi-step biosynthetic pathway in a heterologous host. rsc.org

These strategies are not only aimed at increasing the production of the basic anthraquinone structure but can also be extended to produce specific derivatives. By co-expressing glycosyltransferase enzymes, it is possible to engineer strains that perform the final glucosylation step, leading directly to the production of specific glucosyloxyanthraquinones.

Table 2: Key Genes and Enzymes in Anthraquinone Biosynthesis

| Gene/Enzyme Class | Function | Relevance to Pathway Engineering | Reference |

|---|---|---|---|

| Chalcone Synthase-Like (CHS-L) | Catalyzes the formation of the core octaketide scaffold of anthraquinones. | A primary target for overexpression to increase the production of the anthraquinone core. | nih.govscispace.com |

| Isochorismate Synthase (ICS) | Involved in the chorismate/o-succinylbenzoic acid pathway for anthraquinone biosynthesis in Rubiaceae. | A key enzyme in an alternative anthraquinone biosynthetic route, providing another target for engineering. | researchgate.net |

| O-succinylbenzoate-CoA ligase (MenE) | An enzyme in the o-succinylbenzoic acid pathway. | Can be engineered to optimize the flow of intermediates towards anthraquinone formation. | researchgate.net |

| C-glycosyltransferase (CGT) | Catalyzes the attachment of a glucose moiety to an aglycone via a C-C bond. | While glucosyloxyanthraquinones are O-glycosides, the study of related CGTs provides insight into glycosylation mechanisms. | frontiersin.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aloe-emodin |

| Aloe-emodin-1-O-β-D-glucopyranoside |

| Alizarin |

| Anthraquinone |

| Arbutin (Hydroquinone β-D-glucoside) |

| Aurantio-obtusin |

| Baccatin (B15129273) III |

| Bergenin |

| Chryso-obtusin |

| Chrysophanol |

| Deacetyl baccatin III |

| Digitoxigenin |

| Emodin |

| Emodin-6-O-β-glucopyranoside |

| Ethylcysteine sulfoxide |

| Gallic Acid |

| Glucoaurantio-obtusin |

| Hydroquinone |

| 1-hydroxy-2-(4'-O-methyl-2β-O-D-glucopyranosyloxy) anthraquinone |

| Isosteviol |

| Obtusifolin |

| Paclitaxel |

| Rhein |

| Stevioside |

Chemical Synthesis and Derivatization of Glucosyloxyanthraquinone and Its Analogs

Total Synthesis Approaches to Glucosyloxyanthraquinone

Total synthesis provides unambiguous access to specific this compound structures and their analogs, allowing for precise control over the substitution patterns on both the anthraquinone (B42736) core and the sugar moiety. This approach is fundamentally divided into two key stages: the construction of the anthraquinone aglycone and the subsequent attachment of the glucose unit.

The anthraquinone framework, a 9,10-dioxoanthracene core, is the foundational aglycone for this class of compounds. Its synthesis is a well-established area of organic chemistry, with several strategic pathways available.

Friedel-Crafts Acylation: A common and versatile method involves the double Friedel-Crafts acylation of a benzene (B151609) derivative with phthalic anhydride (B1165640) or a substituted analog. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), forms the tricyclic system in a single step. Subsequent modifications can introduce desired hydroxyl or other functional groups.

Diels-Alder Cycloaddition: A powerful strategy for constructing the central ring involves the Diels-Alder reaction between a naphthoquinone (dienophile) and a suitable diene. This method offers excellent control over regiochemistry, allowing for the synthesis of complex, unsymmetrically substituted anthraquinones.

Biosynthetic Pathways Inspiration: Nature synthesizes anthraquinones through distinct metabolic routes. The polyketide pathway, involving the head-to-tail condensation of acetate (B1210297) units, is common in fungi and bacteria. researchgate.net In contrast, plants of the Rubiaceae family utilize the shikimate pathway, which involves chorismate and O-succinylbenzoic acid, to produce anthraquinones like alizarin. researchgate.net These natural strategies inspire synthetic approaches that mimic key biosynthetic steps.

The choice of strategy depends on the desired substitution pattern of the final aglycone. For glucosyloxyanthraquinones, the aglycone is typically a di-, tri-, or tetrahydroxyanthraquinone derivative, which requires careful planning of the synthetic route to install the hydroxyl groups at the correct positions for subsequent glycosylation. nih.govuomus.edu.iq

Glycosylation, the formation of the glycosidic bond between the anthraquinone aglycone and glucose, is a critical and often challenging step. Control over the stereochemistry at the anomeric center (the C1 position of glucose) is paramount, as α- and β-glycosides can exhibit different biological activities.

Koenigs-Knorr Glycosylation: This classical method involves the reaction of an aglycone (the anthraquinone hydroxyl group) with a glycosyl halide (e.g., an acetyl-protected glucosyl bromide) in the presence of a promoter, typically a silver or mercury salt. The use of a participating protecting group (like an acetyl group) at the C2 position of the glucose donor generally favors the formation of the 1,2-trans-glycosidic bond (β-glucoside) through neighboring group participation. nih.gov

Glycosyl Trichloroacetimidates (Schmidt Glycosylation): This widely used method employs glycosyl trichloroacetimidates as highly reactive glycosyl donors. Activated by a catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) or tin tetrachloride), they react with the aglycone's hydroxyl group. The stereochemical outcome can often be controlled by the choice of solvent and reaction conditions. rsc.org

Modern Catalytic Methods: Recent advances focus on developing highly selective glycosylation reactions under mild conditions. Small-molecule catalysts, such as precisely designed bis-thiourea catalysts, can achieve high stereo- and site-selectivity by controlling non-covalent interactions between the catalyst, the glycosyl donor, and the aglycone acceptor. nih.govharvard.eduresearchgate.net This approach is particularly valuable for glycosylating complex molecules with multiple hydroxyl groups, minimizing the need for extensive protecting group manipulations. nih.gov

The table below summarizes key features of common glycosylation methods applicable to this compound synthesis.

| Method | Glycosyl Donor | Promoter/Catalyst | Typical Stereoselectivity | Key Features |

| Koenigs-Knorr | Glycosyl Halide | Silver or Mercury Salts | β-selective (with C2 participating group) | Classical method; stoichiometric heavy metal promoters. |

| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | Catalytic Lewis Acid (e.g., TMSOTf, SnCl₄) | Condition-dependent (α or β) | Highly reactive donors; widely applicable. |

| Catalytic Bis-Thiourea | Various Donors | Bis-Thiourea Catalyst | High β- or α-selectivity | Mild, neutral conditions; high functional group tolerance. |

Semi-Synthetic Modification of Natural this compound

Semi-synthesis utilizes naturally occurring glucosyloxyanthraquinones, isolated from plant sources like Rheum (rhubarb) or Cassia species, as starting materials for chemical modification. nih.govjfda-online.com This approach is often more efficient than total synthesis for creating libraries of analogs, as the complex core structure is already assembled by nature.

Modifications to the glucose unit can significantly impact the compound's solubility and biological interactions.

Acylation and Alkylation: The free hydroxyl groups on the sugar can be readily acylated (e.g., with acetic anhydride to form acetates) or alkylated (e.g., with methyl iodide to form methyl ethers). These modifications alter the polarity of the molecule.

Oxidation: Selective oxidation of the primary hydroxyl group (C6) of the glucose to a carboxylic acid yields a glucuronic acid conjugate, which can change the molecule's pharmacokinetic profile.

Glycosidic Bond Cleavage: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release the free aglycone. researchgate.netjfda-online.com This is a key step in determining the total glycoside content in natural extracts and can be used to generate the aglycone for subsequent re-glycosylation with different or modified sugars.

The aromatic anthraquinone scaffold is amenable to various chemical transformations, allowing for the introduction of new functional groups.

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation can introduce substituents onto the aromatic rings, although the regioselectivity is heavily influenced by the existing substitution pattern (e.g., hydroxyl groups).

Cross-Coupling Reactions: For anthraquinones bearing a halide (e.g., a bromo-anthraquinone), palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions can be used to introduce new aryl or vinyl groups. This strategy significantly expands the structural diversity of the anthraquinone core. unifi.it

Modification of Existing Substituents: Functional groups already present on the core can be modified. For instance, a hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while a hydroxyl group can be converted into an ether or ester.

Combinatorial Chemistry and Library Synthesis for this compound Analogs

Combinatorial chemistry is a powerful strategy to rapidly generate large, diverse libraries of related compounds for high-throughput screening. nih.gov This approach, when applied to the this compound scaffold, can efficiently explore the chemical space around this natural product core.

A typical combinatorial approach involves a common scaffold (the this compound core) which is reacted with a diverse set of building blocks. For example:

Scaffold Preparation: An anthraquinone core with a reactive functional group, such as an amino or bromo substituent, is prepared and glycosylated.

Parallel Synthesis: The glycosylated scaffold is then distributed into an array of reaction vessels. Each vessel contains a different building block, such as a variety of anilines for a coupling reaction with a bromoanthraquinone, or various isocyanates to react with an aminoanthraquinone. nih.gov

Library Generation: The parallel reactions generate a library where each member shares the same core structure but differs in the substituent introduced in the final step.

This strategy was successfully used to synthesize a library of anilinoanthraquinone derivatives via a parallel Ullmann coupling reaction of bromaminic acid with various aniline (B41778) derivatives. nih.gov Such libraries are invaluable for systematically probing structure-activity relationships and identifying lead compounds with enhanced potency or selectivity.

Chemoenzymatic Synthesis and Biocatalysis in this compound Production

The production of glucosyloxyanthraquinones and their analogs is increasingly benefiting from chemoenzymatic and biocatalytic approaches. These strategies leverage the high selectivity and efficiency of enzymes, either as isolated catalysts or within whole-cell systems, to overcome the challenges associated with purely chemical glycosylation methods, such as the need for extensive protecting group manipulations and the difficulty in achieving regioselectivity and stereoselectivity. Glycosyltransferases (GTs) are central to these biocatalytic methods, as they are the enzymes responsible for attaching sugar moieties to various molecules.

Chemoenzymatic synthesis combines the flexibility of chemical synthesis for creating diverse aglycone scaffolds with the precision of enzymatic glycosylation. This approach allows for the generation of novel this compound derivatives that may not be accessible through purely synthetic or biological routes.

Biocatalysis, on the other hand, utilizes enzymes or whole microbial cells to perform specific transformations. In the context of this compound production, this often involves the use of recombinant microorganisms engineered to express specific glycosyltransferases. These whole-cell systems can be particularly advantageous as they can handle the regeneration of required cofactors, such as UDP-glucose, and may offer a more cost-effective production platform.

Recent research has focused on the discovery and characterization of novel glycosyltransferases from various sources with activity towards anthraquinones. These enzymes often exhibit a degree of substrate promiscuity, enabling the glycosylation of a range of anthraquinone aglycones to produce a variety of this compound analogs. This process, often termed "glycodiversification," is a powerful tool for creating libraries of novel compounds for biological screening. nih.govconcordia.ca

Research Findings in Chemoenzymatic and Biocatalytic Production

Several studies have demonstrated the successful application of chemoenzymatic and biocatalytic methods for the synthesis of glucosyloxyanthraquinones.

Glycosyltransferases from Rheum palmatum : Four novel glucosyltransferases (RpUGT8, RpUGT12, RpUGT19, and RpUGT26) were identified and characterized from Rheum palmatum. These enzymes demonstrated high catalytic efficiency in the glycosylation of emodin (B1671224) and rhein (B1680588), specifically targeting the C-6 hydroxyl group of emodin and the C-8 hydroxyl group of rhein. acs.orgacs.org Their broad substrate promiscuity also allowed for the glycosylation of other compounds like flavonoids and chalcones, highlighting their potential for producing a range of O-glycosides. acs.orgacs.org

Glycosyltransferases from Rubia yunnanensis : Four new glycosyltransferases (RyUGT3A, RyUGT3B, RyUGT11, and RyUGT12) were discovered in Rubia yunnanensis. rsc.orgrsc.org RyUGT3A and RyUGT12 were found to be particularly efficient and regioselective for the glycosylation of the β-OH group of anthraquinones. rsc.orgrsc.org These enzymes displayed broad substrate acceptance, enabling the formation of O-, N-, and S-glycosides with at least three different sugar donors. rsc.orgrsc.org

Whole-Cell Biotransformation : A versatile glycosyltransferase, YjiC from Bacillus licheniformis DSM 13, has been expressed in Escherichia coli for the whole-cell biotransformation of various anthraquinones. mdpi.com This system successfully produced novel O-glucoside derivatives of 2-amino-3-hydroxyanthraquinone, anthraflavic acid, and alizarin. mdpi.com The biotransformed products were confirmed by HPLC-PDA and HQ-QTOF ESI/MS analyses. mdpi.com

High-Throughput Screening : The development of a "biphasic glycosyltransferase high-throughput screen" has facilitated the discovery of novel anthraquinone glycosides. nih.govconcordia.ca This method enables the rapid screening of glycosyltransferase libraries against various acceptor molecules, accelerating the identification of promiscuous enzymes for glycodiversification. nih.govconcordia.ca